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molecular formula C9H9FO2 B155530 1-(2-fluoro-6-methoxyphenyl)ethanone CAS No. 120484-50-6

1-(2-fluoro-6-methoxyphenyl)ethanone

Cat. No. B155530
M. Wt: 168.16 g/mol
InChI Key: POHCKHGBDOTACV-UHFFFAOYSA-N
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Patent
US06645973B1

Procedure details

A mixture of 2-fluoro-6-methoxybenzonitrile (15.94 g, 105.5 mmol) and a solution of methyl magnesium iodide in diethyl ether (3 M, 46.0 cm3, 137 mmol) was heated to 100° C. for 18 h. Upon cooling to room temperature, aqueous hydrochloric acid (3 M, 94 cm3) was added and the mixture was heated to reflux to for 4 h. When the reaction had cooled to room temperature the organic layer was separated and the aqueous phase was extracted with ethyl acetate (100 cm3). The combined organic extracts were washed with brine (100 cm3) before being dried (Na2SO4). The solvent was removed in vacuo to afford the title compound as an oil (117.7 g, 100%).
Quantity
15.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
94 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10]C)[C:3]=1C#N.C[Mg]I.[CH2:15]([O:17][CH2:18][CH3:19])C.Cl>>[F:1][C:2]1[CH:9]=[CH:8][CH:19]=[C:18]([O:17][CH3:15])[C:3]=1[C:6](=[O:10])[CH3:7]

Inputs

Step One
Name
Quantity
15.94 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
46 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
94 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux to for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
When the reaction had cooled to room temperature the organic layer
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (100 cm3)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 117.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 663.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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